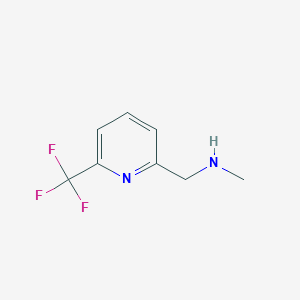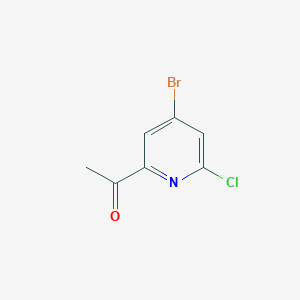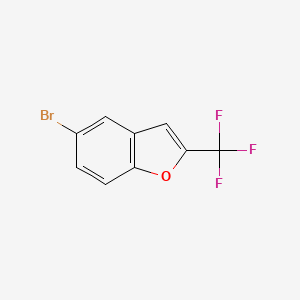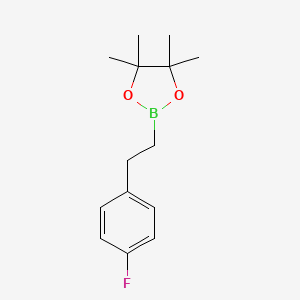
2-(4-Fluorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(4-Fluorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as FEBT, is a boron-containing compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
A study by Das et al. (2015) details the synthesis of novel derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, including boron-containing stilbene derivatives. These derivatives have potential applications in synthesizing new materials for Liquid Crystal Display (LCD) technology. Furthermore, they are being investigated as potential therapeutics for neurodegenerative diseases (Das et al., 2015).
Crystal Structure Analysis
Seeger and Heller (1985) conducted a study to determine the crystal structure of a similar compound, which is crucial for understanding its chemical properties and potential applications (Seeger & Heller, 1985).
Inhibitory Activity Against Serine Proteases
Spencer et al. (2002) synthesized derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and evaluated their inhibitory activity against serine proteases, including thrombin. Such compounds could have applications in developing therapeutic agents (Spencer et al., 2002).
Density Functional Theory (DFT) Study
Huang et al. (2021) conducted a DFT study on boric acid ester intermediates with benzene rings, including a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This research is significant for understanding the physicochemical properties of these compounds (Huang et al., 2021).
Development of Lipogenic Inhibitors
Das et al. (2011) synthesized a library of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives and found some of them to be effective lipogenic inhibitors, which could lead to new lipid-lowering drugs (Das et al., 2011).
Electrochemical Properties and Reactions
Tanigawa et al. (2016) explored the electrochemical properties and reactions of sulfur-containing organoboron compounds, providing insights that could inform the development of new electrochemical sensors or devices (Tanigawa et al., 2016).
Fluorescence Probes for Detecting Hydrogen Peroxide
Lampard et al. (2018) synthesized boronate ester fluorescence probes, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, for detecting hydrogen peroxide (H2O2). This research is crucial for developing sensitive and selective methods for H2O2 detection, which has applications in biological and environmental monitoring (Lampard et al., 2018).
Synthesis of Colored Polymers
Welterlich, Charov, and Tieke (2012) described the synthesis and properties of polymers containing derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These deeply colored polymers have potential applications in the fields of material science and nanotechnology (Welterlich et al., 2012).
Structural Versatility in Crystal Growth
Batsanov et al. (2012) investigated the structural versatility of pyrene derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane. This research provides valuable insights into the crystal growth and design of new materials with potential applications in various industries (Batsanov et al., 2012).
Precision Synthesis in Polymerization
Yokozawa et al. (2011) conducted research on the precision synthesis of poly(3-hexylthiophene) using catalyst-transfer Suzuki-Miyaura coupling polymerization, utilizing a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This study is significant for the field of polymer chemistry and material science (Yokozawa et al., 2011).
Synthesis of Benzyloxycyanophenylboronic Esters
El Bialy et al. (2011) reported on the synthesis of new benzyloxycyanoboronic esters, including derivatives of 4,4,5,5-tetramethyl-[1,3,2]-dioxaborolane. This research contributes to the development of new compounds for various applications in organic synthesis (El Bialy et al., 2011).
Fluorescence Nanoparticles Development
Fischer, Baier, and Mecking (2013) explored the creation of fluorescence nanoparticles using heterodifunctional polyfluorene building blocks, including derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane. Such nanoparticles have potential applications in bioimaging and sensing (Fischer et al., 2013).
Preparative Synthesis via Continuous Flow
Fandrick et al. (2012) described a scalable process for the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, demonstrating its potential as a general propargylation reagent. This research is important for large-scale synthesis in pharmaceutical and chemical industries (Fandrick et al., 2012).
Propriétés
IUPAC Name |
2-[2-(4-fluorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-8H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTWKGNGGMDHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469452 | |
| Record name | AGN-PC-00CP71 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1065498-70-5 | |
| Record name | AGN-PC-00CP71 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(4-fluorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3375046.png)
![2-Chloro-1-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3375056.png)
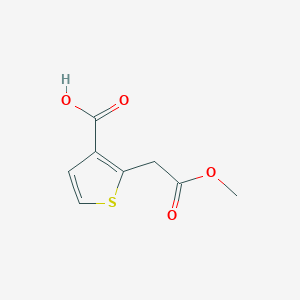
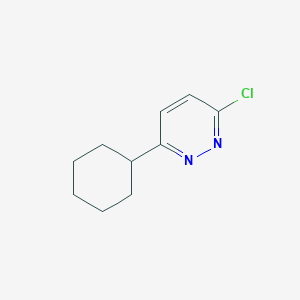
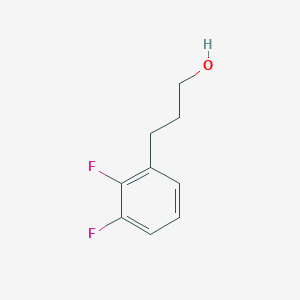
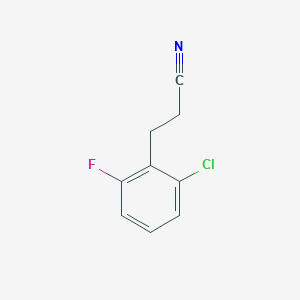

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzonitrile](/img/structure/B3375083.png)

